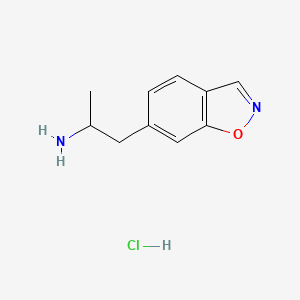
1-(1,2-Benzoxazol-6-yl)propan-2-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,2-Benzoxazol-6-yl)propan-2-amine hydrochloride is a chemical compound with a unique structure that includes a benzoxazole ring
准备方法
The synthesis of 1-(1,2-Benzoxazol-6-yl)propan-2-amine hydrochloride typically involves the reaction of benzoxazole derivatives with appropriate amine precursors under specific conditions. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency .
化学反应分析
1-(1,2-Benzoxazol-6-yl)propan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts like palladium on carbon, and controlled temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
1-(1,2-Benzoxazol-6-yl)propan-2-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 1-(1,2-Benzoxazol-6-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
1-(1,2-Benzoxazol-6-yl)propan-2-amine hydrochloride can be compared with other similar compounds, such as:
2-(6-chloro-1,3-benzoxazol-2-yl)propan-2-amine hydrochloride: This compound has a similar structure but includes a chlorine atom, which may alter its chemical and biological properties.
1-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride: This compound has a thiazole ring instead of a benzoxazole ring, leading to different reactivity and applications.
1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine hydrochloride: This compound includes an imidazo-thiazole ring, which may confer unique properties compared to the benzoxazole derivative.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it a valuable compound for various scientific research applications .
生物活性
1-(1,2-Benzoxazol-6-yl)propan-2-amine hydrochloride is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Overview of Biological Activities
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial and fungal strains.
- Anticancer Activity : Potential to inhibit the growth of several cancer cell lines.
- Anti-inflammatory Effects : Ability to modulate inflammatory pathways.
- Antioxidant Properties : Capacity to neutralize free radicals.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to the inhibition or activation of various biochemical pathways, influencing cellular processes and responses.
Antimicrobial Activity
Research indicates that this compound has notable antimicrobial properties. In particular, studies have shown its effectiveness against Gram-positive bacteria such as Bacillus subtilis and certain fungal pathogens like Candida albicans.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 15 μg/mL |
| Candida albicans | 20 μg/mL |
These findings highlight the compound's potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.
Anticancer Activity
The anticancer potential of the compound has been explored through various studies. It has shown cytotoxic effects on several cancer cell lines, including:
- Breast Cancer : MCF-7 and MDA-MB-231 cells
- Lung Cancer : A549 cells
- Prostate Cancer : PC3 cells
In vitro studies suggest that the compound induces apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of apoptotic pathways.
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 10 |
| A549 | 12 |
| PC3 | 15 |
Case Studies
Several case studies have documented the biological effects of this compound:
-
Study on Antimicrobial Efficacy :
- Researchers tested the compound against multiple bacterial strains, finding significant activity against Staphylococcus aureus with an MIC of 18 μg/mL. This study supports its potential use in developing new antibiotics.
-
Evaluation of Anticancer Properties :
- A study examined its effect on breast cancer cell lines, revealing that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.
-
Inflammatory Response Modulation :
- Another investigation assessed the anti-inflammatory effects in a murine model of inflammation, demonstrating reduced levels of pro-inflammatory cytokines following treatment with the compound.
属性
分子式 |
C10H13ClN2O |
|---|---|
分子量 |
212.67 g/mol |
IUPAC 名称 |
1-(1,2-benzoxazol-6-yl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H12N2O.ClH/c1-7(11)4-8-2-3-9-6-12-13-10(9)5-8;/h2-3,5-7H,4,11H2,1H3;1H |
InChI 键 |
LTXLRDQAVGNKCO-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC2=C(C=C1)C=NO2)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















